Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate
Description
Introduction and Chemical Identity
Nomenclature and Chemical Classification
International Union of Pure and Applied Chemistry and Common Nomenclature
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;methyl sulfate, which precisely describes the molecular structure and stereochemistry. This nomenclature follows established conventions for naming quaternary pyridinium compounds and reflects the presence of the methylphenylhydrazono substituent at the para position of the pyridinium ring. The International Union of Pure and Applied Chemistry designation emphasizes the ionic nature of the compound, clearly delineating between the cationic pyridinium portion and the anionic methyl sulfate counterion.
The standard International Chemical Identifier for this compound is InChI=1S/C14H16N3.CH4O4S/c1-16-10-8-13(9-11-16)12-15-17(2)14-6-4-3-5-7-14;1-5-6(2,3)4/h3-12H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1, providing a unique digital representation of its molecular structure. The corresponding International Chemical Identifier key is LLLILZLFKGJCCV-UHFFFAOYSA-M, which serves as a condensed identifier for database searches and chemical information systems.
The molecular formula can be expressed in two formats: C14H16N3.CH3O4S, which separates the cationic and anionic components, or C15H19N3O4S, which represents the complete molecular composition. The molecular weight is calculated as 337.4 grams per mole, reflecting the combined mass of both ionic components.
Chemical Abstracts Service Registration
The Chemical Abstracts Service registration number for this compound is 68259-00-7, which serves as the primary identifier in chemical databases and regulatory documentation. This registration number was assigned by the Chemical Abstracts Service and provides a unique identifier that facilitates chemical information retrieval across multiple databases and regulatory systems. The European Community number associated with this compound is 269-503-2, which corresponds to its registration within European chemical inventories.
Additional Chemical Abstracts Service numbers have been associated with related forms of this compound, including 116844-55-4, which appears to be linked to specific salt forms or hydrated variants. The Unique Ingredient Identifier assigned by regulatory authorities is 224I63D8K4, providing another standardized reference for identification purposes.
The compound has been assigned the MDL number MFCD28559273, which facilitates identification within chemical supplier databases and research literature. These multiple identification numbers reflect the compound's presence across various chemical databases and its significance in commercial and research applications.
Structure
3D Structure of Parent
Properties
CAS No. |
68259-00-7 |
|---|---|
Molecular Formula |
C14H16N3.CH3O4S C15H19N3O4S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;methyl sulfate |
InChI |
InChI=1S/C14H16N3.CH4O4S/c1-16-10-8-13(9-11-16)12-15-17(2)14-6-4-3-5-7-14;1-5-6(2,3)4/h3-12H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
LLLILZLFKGJCCV-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=N/N(C)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Synonyms |
maxilon yellow 4GL MY 4GL compound |
Origin of Product |
United States |
Preparation Methods
Core Strategy: Hydrazone Formation and Quaternary Ammonium Synthesis
The preparation follows a two-stage process:
Stage 1: Hydrazone Condensation
The reaction typically employs 4-pyridinecarbaldehyde and methylphenylhydrazine in ethanol under reflux conditions. A catalytic amount of piperidine accelerates the condensation, forming the hydrazone intermediate 4-[(methylphenylhydrazono)methyl]pyridine .
Reaction Conditions:
Stage 2: Quaternization with Dimethyl Sulfate
The hydrazone intermediate undergoes N-methylation using dimethyl sulfate in acetone, forming the cationic pyridinium salt. This step introduces the methyl sulfate counterion.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Methylating Agent | Dimethyl sulfate (10 eq) |
| Temperature | Reflux (~56°C) |
| Time | 1 hour |
| Yield | 72–77% (typical) |
Detailed Synthetic Protocol
Synthesis of 4-[(Methylphenylhydrazono)Methyl]Pyridine
-
Reactants:
-
4-Pyridinecarbaldehyde (1.0 eq)
-
Methylphenylhydrazine (3.0 eq)
-
-
Procedure:
Characterization Data:
Quaternization to Pyridinium Methyl Sulfate
-
Reactants:
-
4-[(Methylphenylhydrazono)Methyl]Pyridine (1.0 eq)
-
Dimethyl sulfate (10.0 eq)
-
-
Procedure:
Characterization Data:
Optimization and Scalability
Solvent and Catalyst Selection
-
Ethanol vs. Methanol: Ethanol provides higher yields (68%) compared to methanol (52%) due to better solubility of intermediates.
-
Catalyst Loading: Piperidine at 3 mL/mmol achieves optimal reaction rates without side products.
Analytical Validation
HPLC Purity Assessment
Reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water/phosphoric acid mobile phase confirms ≥98% purity.
HPLC Parameters:
Mass Spectrometry
Industrial and Environmental Considerations
Scalability for Dye Production
Chemical Reactions Analysis
Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridinium ring is substituted with different nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Basic Yellow 87 has the following chemical structure:
- Molecular Formula : CHNOS
- CAS Number : 68259-00-7
The compound features a pyridinium ring substituted with a hydrazone moiety, which contributes to its dyeing properties. Its solubility in water and organic solvents makes it versatile for various applications.
Applications in Cosmetics
Basic Yellow 87 is primarily utilized in the cosmetic industry as a colorant. Recent safety assessments have evaluated its use in cosmetic formulations, focusing on dermal penetration and potential toxicity. Key findings include:
- Dermal Absorption Studies : In vitro studies have shown that Basic Yellow 87 can penetrate human skin, with a significant amount detected after 24 hours of exposure . This raises considerations for safety in formulations intended for prolonged skin contact.
- Safety Evaluations : The Scientific Committee on Consumer Safety (SCCS) has conducted comprehensive evaluations of Basic Yellow 87, concluding that it is safe for use in cosmetics at specified concentrations . However, it is noted to be harmful if swallowed and causes skin irritation .
Environmental Applications
Basic Yellow 87 has been studied for its environmental impact, particularly regarding aquatic toxicity. The compound is classified as very toxic to aquatic life with long-lasting effects . Research into its degradation and removal from wastewater has gained attention:
- Water Treatment : Investigations into the use of adsorbents for removing Basic Yellow 87 from contaminated water sources are ongoing. Methods such as using activated carbon or modified clay materials have shown promise in effectively adsorbing the dye from aqueous solutions .
Medicinal Chemistry Research
In medicinal chemistry, Basic Yellow 87 has been explored for potential therapeutic applications due to its structural properties:
- Antimicrobial Activity : Some studies suggest that derivatives of Basic Yellow 87 may exhibit antimicrobial properties. Research into modifying the hydrazone structure could lead to compounds with enhanced biological activity against certain pathogens.
- Drug Delivery Systems : The compound's ability to form complexes with various drugs has been investigated for improving drug solubility and stability in formulations. This application is particularly relevant in developing targeted delivery systems for cancer therapies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate involves its interaction with various molecular targets. It can bind to nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function . The compound can also participate in redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate is unique compared to other similar compounds due to its specific hydrazone and pyridinium functional groups. Similar compounds include:
- Pyridinium, 1-methyl-4-[(2-methyl-2-phenylhydrazinylidene)methyl]-, sulfate
- 1-Methyl-4-[(2-methyl-2-phenylhydrazinylidene)methyl]pyridinium methyl sulfate
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and applications.
Biological Activity
Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate (commonly referred to as methyl sulfate) is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for methyl sulfate is . Its structure includes a pyridinium ring, which is known for its ability to interact with biological systems, especially in the context of drug design and development.
Methyl sulfate's biological activity can be attributed to several mechanisms:
- DNA Interaction : Studies have shown that similar pyridinium derivatives can intercalate with DNA, leading to structural changes and potential genotoxic effects. For instance, compounds like 5,10,15,20-tetrakis(N-methylpyridinium-4-yl)porphyrin have demonstrated the ability to unwind DNA and photosensitize DNA cleavage upon visible light irradiation .
- Antioxidant Activity : Certain hydrazone derivatives exhibit antioxidant properties by scavenging free radicals. This activity may be linked to the presence of phenolic groups in their structure, which can donate electrons to neutralize reactive oxygen species.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes associated with inflammatory processes. For example, some hydrazone derivatives have been studied for their effects on matrix metalloproteinases (MMPs), which play critical roles in tissue remodeling and inflammation .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial effects of methyl sulfate derivatives against various pathogens. For example:
- In Vitro Studies : A series of tests demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results compared to standard antibiotics.
Analgesic and Anti-inflammatory Effects
Research involving animal models has indicated that methyl sulfate may possess analgesic properties:
- Case Study : In a study assessing analgesic activity through acetic acid-induced writhing tests in mice, certain derivatives showed a significant reduction in pain responses compared to control groups .
Toxicity Assessment
While exploring the biological activity of methyl sulfate, it is crucial to assess its toxicity:
- Genotoxicity Studies : In vitro assays have been conducted to evaluate the genotoxic potential of methyl sulfate. Results indicated that while some derivatives showed low genotoxicity profiles, others necessitated further investigation due to observed mutagenic effects in specific assays .
Data Tables
The following table summarizes key findings from various studies on the biological activity of methyl sulfate derivatives:
Q & A
Q. What experimental approaches validate the compound’s proposed mechanism in radical scavenging assays?
- Methodological Answer :
- EPR Spectroscopy : Detect radical intermediates (e.g., DPPH• quenching) using spin-trapping agents like TEMPO.
- Kinetic Isotope Effects : Compare for hydrazone C-H bonds to confirm hydrogen atom transfer mechanisms .
- DFT Calculations : Model transition states and activation energies for radical scavenging pathways (Gaussian 09) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
